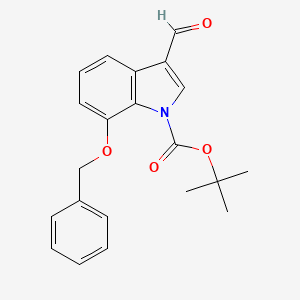

1-Boc-7-Benzyloxy-3-formylindole

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis

The indole scaffold, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in the field of organic and medicinal chemistry. ijpsjournal.comcreative-proteomics.com This prevalence stems from its presence in a vast array of naturally occurring bioactive compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and numerous alkaloids. ijpsjournal.comcreative-proteomics.compcbiochemres.com The unique electronic properties of the indole ring system make it highly reactive in electrophilic substitution reactions, particularly at the C3 position. creative-proteomics.comdergipark.org.tr This reactivity allows for the straightforward introduction of various functional groups, enabling the synthesis of a diverse library of derivatives. dergipark.org.tr Consequently, indole derivatives are integral to the pharmaceutical industry, forming the core of drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. pcbiochemres.comdergipark.org.tropenmedicinalchemistryjournal.com Beyond pharmaceuticals, they are also significant in the agrochemical, dye, and polymer industries. dergipark.org.tr

Strategic Importance of Formylindoles in Chemical Transformations

The introduction of a formyl group (-CHO) onto the indole nucleus, creating a formylindole, is a common and strategically important transformation in organic synthesis. The formyl group, particularly when located at the C3-position, acts as a versatile chemical handle. It can be readily converted into a wide range of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group or a methyl group, or serve as an electrophile in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. A widely used method for introducing this group is the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This versatility makes 3-formylindoles key intermediates in the synthesis of complex natural products and pharmaceutical agents. dergipark.org.tr

Role of Protecting Groups in Indole Synthesis: The Boc Moiety

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" a reactive site to prevent it from interfering with reactions elsewhere in the molecule. The indole nitrogen (N1) is nucleophilic and its proton is acidic, which can lead to unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for the indole nitrogen. researchgate.net It is typically installed by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgrsc.org The Boc group is advantageous because it is stable under a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the indole ring. researchgate.netorganic-chemistry.org Furthermore, its electron-withdrawing nature can modify the reactivity of the indole ring, sometimes directing substitution to different positions. nih.gov Crucially, the Boc group can be removed cleanly under specific acidic conditions (e.g., with trifluoroacetic acid) or by simple thermolysis, regenerating the N-H bond when needed. researchgate.netrsc.org

Overview of the Benzyloxy Group in Indole Scaffolds

The benzyloxy group (a benzyl (B1604629) group linked via an oxygen atom, -OCH₂Ph) is frequently employed in the synthesis of indole derivatives for several purposes. Primarily, it serves as a robust protecting group for a hydroxyl (-OH) function. It can be introduced via an etherification reaction, for example, by reacting a hydroxy-indole with benzyl bromide in the presence of a base. A key advantage of the benzyloxy group is its stability across a broad spectrum of reaction conditions, yet it can be readily removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to regenerate the hydroxyl group. Beyond its protective role, the presence of the benzyloxy group can also influence the electronic properties and biological activity of the final molecule. elsevierpure.comnih.gov Its placement on the benzene portion of the indole scaffold can direct further substitutions and is a feature in various biologically active compounds. nih.govgoogle.com

Scope and Organization of the Research Outline

This article focuses exclusively on the chemical compound 1-Boc-7-benzyloxy-3-formylindole as a synthetic intermediate. The preceding sections have introduced the fundamental chemical concepts embodied in its structure: the significance of the indole core, the synthetic utility of the formyl group, and the roles of the Boc and benzyloxy protecting groups. The following sections will provide specific data and properties of the title compound.

Data for this compound

The following table summarizes the key chemical properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | tert-butyl 3-formyl-7-(phenylmethoxy)indole-1-carboxylate |

| Molecular Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 914348-99-5 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)C=O |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Polar Surface Area | 57.5 Ų |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-7-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKQGCTNCPIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654313 | |

| Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-99-5 | |

| Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 7 Benzyloxy 3 Formylindole and Precursors

Strategies for Indole (B1671886) Ring Functionalization

Functionalizing the indole ring at specific positions is the cornerstone of synthesizing the target molecule. This involves activating the desired carbon atoms for electrophilic substitution or building the ring system with the substituents already in place.

The introduction of a formyl group (-CHO) at the C3 position of the indole ring is most commonly achieved via the Vilsmeier-Haack reaction. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgnih.govyoutube.com

The mechanism involves the formation of the chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active electrophile. wikipedia.orgyoutube.com The electron-rich indole ring, particularly the nucleophilic C3 position, attacks this reagent. This electrophilic aromatic substitution leads to an intermediate which, upon aqueous workup, hydrolyzes to yield the 3-formylindole product. jk-sci.comwikipedia.org The Vilsmeier-Haack reaction is highly regioselective for the C3 position of N-protected indoles due to the high electron density at this carbon. For a substrate like 1-Boc-7-benzyloxyindole, the reaction would proceed smoothly to afford the desired 1-Boc-7-benzyloxy-3-formylindole. Alternative, modern methods for direct formylation, such as organophotoredox catalysis using glyoxylic acid, have also been developed, offering metal- and strong-acid-free conditions. nih.gov

Table 1: Key Features of the Vilsmeier-Haack Reaction for Indole Formylation

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) |

| Active Species | Vilsmeier Reagent (a chloroiminium ion) |

| Substrate | Electron-rich aromatic or heteroaromatic compounds (e.g., Indole) |

| Position of Attack | C3 (most nucleophilic position of the indole ring) |

| Reaction Type | Electrophilic Aromatic Substitution |

Introducing a substituent at the C7 position of the indole ring is significantly more challenging than at C3. Direct C-H benzylation is not a standard procedure. Therefore, two main strategies are employed: functionalizing a pre-formed indole or building the indole ring with the C7-substituent already present.

The most common approach involves starting with a C7-functionalized indole, namely 7-hydroxyindole (B18039). The hydroxyl group can then be converted to a benzyloxy ether via the Williamson ether synthesis. organic-chemistry.orgwikipedia.orglumenlearning.com This reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile, displacing a halide from benzyl (B1604629) bromide or benzyl chloride in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

Alternatively, a more convergent approach involves constructing the indole ring itself using a precursor that already contains the benzyloxy group. The Bartoli indole synthesis is a powerful method for creating 7-substituted indoles. wikipedia.orgingentaconnect.com This reaction utilizes an ortho-substituted nitroarene (e.g., 1-(benzyloxy)-2-nitrobenzene) and a vinyl Grignard reagent. jk-sci.comresearchgate.net The steric bulk of the ortho-substituent is often crucial for the success of the key jk-sci.comjk-sci.com-sigmatropic rearrangement step in the mechanism. wikipedia.org This method provides direct access to the 7-benzyloxyindole (B21248) core structure. researchgate.netorganic-chemistry.org

N-Protection Strategies for Indole Nitrogen

The indole nitrogen (N1) possesses a reactive N-H proton. Protecting this nitrogen is often essential to prevent unwanted side reactions and to control the regioselectivity of subsequent functionalization steps, such as lithiation or the Vilsmeier-Haack reaction.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its ability to be introduced under mild conditions and removed selectively.

Installation: The Boc group is typically installed by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is often catalyzed by a nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP), which accelerates the acylation of the nitrogen atom. Alternatively, for substrates with other acidic protons (like a hydroxyl group), a strong, non-nucleophilic base like sodium hydride (NaH) can be used to first deprotonate the indole nitrogen, followed by quenching with Boc₂O.

Deprotection: Removal of the Boc group is versatile and can be accomplished under various conditions, allowing for orthogonality with other protecting groups.

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are standard methods for cleavage.

Basic Conditions: While generally stable to base, the indole N-Boc group can be removed using reagents like sodium methoxide (B1231860) in methanol (B129727), which is particularly useful when acid-sensitive groups are present elsewhere in the molecule.

Thermal Conditions: Simple thermolysis, often performed by heating the compound neat or in a high-boiling solvent, can cleanly cleave the Boc group, releasing isobutylene (B52900) and carbon dioxide. This method avoids the use of any acid or base reagents.

In a precursor such as 7-hydroxyindole, selective protection of the indole nitrogen over the C7-hydroxyl group is critical. The indole N-H proton is generally more acidic than a phenolic O-H proton. This difference in acidity can be exploited by using one equivalent of a strong base like sodium hydride (NaH) at low temperatures. The NaH will preferentially deprotonate the indole nitrogen, and the resulting indolide anion can then be treated with Boc₂O to selectively form the N-protected product, leaving the hydroxyl group free for subsequent reactions like the Williamson ether synthesis.

Convergent and Linear Synthesis Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential, step-by-step modification of a starting material. A logical linear sequence for the target compound is outlined below:

Benzylation: Start with commercially available 7-hydroxyindole and protect the hydroxyl group as a benzyl ether using benzyl bromide and a base (e.g., K₂CO₃ or NaH) to yield 7-benzyloxyindole. chemimpex.com

N-Protection: Protect the indole nitrogen of 7-benzyloxyindole with a Boc group using Boc₂O and DMAP to give 1-Boc-7-benzyloxyindole.

Formylation: Subject 1-Boc-7-benzyloxyindole to the Vilsmeier-Haack reaction (POCl₃, DMF) to introduce the formyl group at the C3 position, yielding the final product.

Table 2: Example of a Linear Synthesis Pathway

| Step | Reaction | Starting Material | Product |

| 1 | Williamson Ether Synthesis | 7-Hydroxyindole | 7-Benzyloxyindole |

| 2 | Boc Protection | 7-Benzyloxyindole | 1-Boc-7-benzyloxyindole |

| 3 | Vilsmeier-Haack Formylation | 1-Boc-7-benzyloxyindole | This compound |

A convergent synthesis involves preparing different fragments of the molecule independently and then combining them at a later stage. organic-chemistry.org For this target, a convergent approach would involve synthesizing the indole ring with the C7-benzyloxy group already installed.

Fragment Synthesis: Prepare an ortho-substituted nitroarene, such as 1-(benzyloxy)-2-nitrobenzene.

Ring Formation: React this fragment with a vinyl Grignard reagent in a Bartoli indole synthesis to directly form 7-benzyloxyindole. wikipedia.orgjk-sci.com

Final Modifications: The resulting 7-benzyloxyindole is then taken through the final two linear steps of N-protection and C3-formylation as described above.

This latter approach is considered more convergent because the complexity of the substituted benzene (B151609) ring is built separately before the key indole-forming cyclization step.

Optimization of Reaction Conditions and Yields in this compound Preparation

The final and crucial step in the synthesis of this compound is the formylation of its precursor, tert-butyl 7-(benzyloxy)-1H-indole-1-carboxylate. The Vilsmeier-Haack reaction is the premier method for introducing a formyl group at the electron-rich 3-position of the indole nucleus. orgsyn.orgorganic-chemistry.orgderpharmachemica.com Optimization of this reaction is critical for maximizing the yield and purity of the final product, and it involves the systematic variation of several key parameters, including temperature, solvent, and the stoichiometry of the Vilsmeier reagent. google.com

The Vilsmeier reagent is an electrophilic chloroiminium salt generated in situ from a formamide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). derpharmachemica.com The electron-rich N-Boc protected indole then attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. derpharmachemica.com

Key Parameters for Optimization

Several factors can be manipulated to enhance the efficiency of the Vilsmeier-Haack formylation of N-Boc-7-benzyloxyindole:

Temperature: This is a critical parameter. The initial formation of the Vilsmeier reagent is typically conducted at low temperatures (0-5 °C) to ensure its stability. google.com The subsequent formylation reaction itself is often run at temperatures ranging from 0 °C to room temperature, though in some cases, gentle heating may be required to drive the reaction to completion. orgsyn.orgresearchgate.net For closely related substrates like tert-butyl 7-bromoindole-1-carboxylate, temperature control between 0–25°C has been noted as important for optimization.

Reagent Stoichiometry: The molar ratio of the indole substrate to the components of the Vilsmeier reagent (POCl₃ and DMF) significantly impacts the reaction outcome. An excess of the Vilsmeier reagent is generally employed to ensure complete conversion of the starting material. Patents detailing the synthesis of various indole-3-carboxaldehydes suggest a molar ratio of the indole compound to the Vilsmeier reagent ranging from 1:10 to 1:50, although ratios of 1.2 to 1.5 equivalents of the formylating agent are also common in laboratory-scale syntheses for related compounds. orgsyn.orggoogle.com

Solvent: While DMF often serves as both a reagent and a solvent, additional anhydrous solvents may be used. Dichloromethane and 1,2-dichloroethane (B1671644) are common choices that offer good solubility for the reactants and are inert under the reaction conditions. sigmaaldrich.com The choice of solvent can influence reaction rates and the ease of product isolation.

Reaction Time: The duration of the reaction is monitored to ensure the consumption of the starting material, typically by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. derpharmachemica.comresearchgate.net For instance, the synthesis of 6-chloro-1H-indole-3-carbaldehyde involves heating for 8 hours. google.com

Research Findings in Optimization

While specific optimization data for the formylation of tert-butyl 7-(benzyloxy)-1H-indole-1-carboxylate is not extensively published in dedicated studies, data from analogous reactions provide valuable insights. The synthesis of other substituted indole-3-aldehydes demonstrates a consistent methodology. For example, the formylation of indole using phosphorus oxychloride and dimethylformamide is a nearly quantitative and straightforward procedure. orgsyn.org

The table below illustrates typical conditions and findings from the Vilsmeier-Haack formylation of various indole substrates, which serve as a guide for optimizing the preparation of this compound.

Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Indole Derivatives

| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | POCl₃ (1.1), DMF | DMF | 0 to 10, then RT | 2 | ~97 | orgsyn.org |

| 2-Methylaniline | POCl₃/DMF (Vilsmeier reagent, 10-50) | DMF | RT, then 90 | 8 | 89 | google.com |

| 4-Chloro-2-methylaniline | POCl₃/DMF (Vilsmeier reagent) | DMF | RT, then 90 | 8 | 91 | google.com |

| 4-Bromo-1H-indole | POCl₃, DMF (for formylation) | N/A | 0-25 | N/A | N/A |

These examples highlight that the reaction conditions are generally mild, but parameters such as reagent stoichiometry and temperature are adjusted to suit the specific electronic and steric properties of the indole starting material. The high yields reported for these analogous reactions suggest that a well-optimized process for this compound should also be highly efficient. The optimization process would involve systematically varying the parameters mentioned above to identify the conditions that provide the highest yield and purity with the most practical and scalable procedure.

Chemical Transformations and Reaction Mechanisms Involving 1 Boc 7 Benzyloxy 3 Formylindole

Reactivity of the Formyl Group at the C3 Position

The aldehyde functionality at the C3 position of the indole (B1671886) ring is a focal point for a multitude of chemical reactions, allowing for the construction of complex molecular scaffolds.

Crossed aldol (B89426) reactions, where two different carbonyl compounds are used, are most effective when one of the aldehydes cannot form an enolate itself. masterorganicchemistry.com This minimizes self-condensation products and directs the reaction towards the desired product. The intramolecular version of this reaction is also possible for molecules containing two carbonyl groups. youtube.com

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.commdpi.com The reaction proceeds through a [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate that subsequently fragments to the products. masterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group, tend to produce (E)-alkenes, while non-stabilized ylides give predominantly (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is often employed, particularly for reactions with sterically hindered ketones, as it can lead to higher yields. mdpi.com Recent advancements have also explored visible-light photoredox catalysis for olefination reactions, offering a milder and more sustainable alternative to traditional methods. nih.gov

The stability of the resulting alkene can be influenced by the electronic properties of substituents on the heterocyclic ring. Electron-withdrawing groups on the nitrogen of heterocycles like indole can enhance the stability of the newly formed double bond. mdpi.com

The Henry reaction, or nitroaldol reaction, is a classic method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a β-nitroalcohol. psu.edubuchler-gmbh.com This base-catalyzed reaction is highly versatile and the resulting products are valuable synthetic intermediates that can be further transformed into a variety of functional groups, including nitroalkenes, β-aminoalcohols, and α-nitroketones. mdpi.comscielo.br

The reaction conditions for the Henry reaction can be tailored based on the specific substrates and desired outcome. A wide range of catalysts, including organic and inorganic bases, have been employed. psu.edu The use of chiral catalysts can facilitate enantioselective Henry reactions, providing access to optically active β-nitroalcohols. buchler-gmbh.comresearchgate.net The reaction can be reversible, particularly with ketones, due to their lower electrophilicity compared to aldehydes. scielo.br

The formyl group of 1-Boc-7-benzyloxy-3-formylindole can be readily transformed through reduction or oxidation, providing access to other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial to ensure selectivity, particularly to avoid the reduction of other functional groups present in the molecule.

Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. ncl.res.inisca.mentu.edu.sg They are particularly known for their ability to induce "umpolung" or reverse polarity of aldehydes. ncl.res.in In the context of this compound, the formyl group can participate in NHC-catalyzed reactions.

One prominent example is the benzoin (B196080) reaction, where two aldehydes couple to form an α-hydroxy ketone. NHCs catalyze this reaction by adding to the aldehyde to form a Breslow intermediate, which then acts as a nucleophile. nih.gov NHC catalysis can also be combined with visible-light photoredox catalysis to enable novel radical-based transformations under mild conditions. nih.govrsc.org These methods have been successfully applied to the synthesis of various heterocyclic compounds. ncl.res.in

Reactions Involving the Indole Ring System and Substituents

While the C3-formyl group is the primary site of reactivity, the indole ring itself and its substituents can also participate in chemical transformations. The electron-rich nature of the indole C2-C3 double bond makes it susceptible to reactions with electrophilic species. beilstein-journals.org

For instance, reactions of indoles with metal-bound carbenoids, generated from diazo compounds, can lead to either C3-alkylation or cyclopropanation, depending on the substituents on the indole nitrogen. Indoles with an N-H bond typically favor alkylation at the C3-position. However, if the C3-position is already substituted, alkylation may occur at the C2-position. In contrast, N-acyl or N-Boc protected indoles often yield cyclopropanation products. beilstein-journals.org These cyclopropanes can then undergo further transformations, such as ring-opening reactions, to generate more complex heterocyclic systems like quinolines. beilstein-journals.org The presence of an N-H group appears to be crucial for certain cyclopropanation-ring expansion pathways to occur. beilstein-journals.org

Modifications at the Benzyloxy Group

The benzyloxy group at the 7-position of the indole ring is a versatile protecting group for the hydroxyl functionality. Its removal, typically through catalytic hydrogenolysis, is a common strategic step in multi-step syntheses.

Debenzylation: The cleavage of the benzyl (B1604629) ether is most frequently accomplished by palladium-catalyzed hydrogenolysis. This reaction involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. fishersci.co.uk The process is generally clean and efficient, affording the corresponding 7-hydroxy-1-Boc-3-formylindole. The choice of solvent can vary, with common options including ethanol, methanol (B129727), and ethyl acetate (B1210297). fishersci.co.uk

| Reaction | Reagents and Conditions | Product |

| Debenzylation | H₂, 10% Pd/C, Solvent (e.g., EtOH, EtOAc) | 1-Boc-3-formyl-7-hydroxyindole |

Deprotection and Further Functionalization of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions. researchgate.net However, its removal is often a necessary step to enable further reactions at the nitrogen atom.

Boc Deprotection: The Boc group is readily cleaved under acidic conditions. fishersci.co.ukorganic-chemistry.org A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). fishersci.co.uk Alternatively, hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate can be employed. fishersci.co.uk For substrates sensitive to strong acids, milder methods have been developed. For instance, using oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection. nih.gov Another approach for deprotection involves heating, which can be a clean, reagent-free method. nih.gov

Following deprotection to yield 7-benzyloxy-3-formylindole, the newly liberated N-H group can be subjected to a variety of functionalization reactions, such as N-alkylation or N-arylation, to introduce further diversity into the molecular structure. ekb.eg

| Deprotection Method | Reagents and Conditions | Product |

| Standard Acidic Cleavage | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 7-Benzyloxy-3-formylindole |

| Alternative Acidic Cleavage | Hydrochloric acid (HCl), Dioxane or Ethyl Acetate | 7-Benzyloxy-3-formylindole |

| Mild Deprotection | Oxalyl chloride, Methanol, Room Temperature | 7-Benzyloxy-3-formylindole |

| Thermal Deprotection | Heat | 7-Benzyloxy-3-formylindole |

Electrophilic Aromatic Substitution on the Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the context of the indole nucleus, the reaction typically occurs at the electron-rich C3 position. However, since this position is occupied by a formyl group in the target molecule, substitution is directed to other positions on the ring. The presence of the electron-donating benzyloxy group at C7 and the directing nature of the Boc group at N1 influence the regioselectivity of these reactions.

Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.commsu.edu For instance, halogenation can introduce a bromine or chlorine atom onto the indole core, typically at the C4 or C6 position, creating a precursor for cross-coupling reactions. The reaction conditions often involve an electrophilic halogen source, sometimes in the presence of a Lewis acid catalyst. lumenlearning.com The precise outcome of the substitution can be influenced by the steric and electronic properties of the substituents already present on the ring. wikipedia.org

| Reaction Type | Typical Reagents | Potential Product(s) |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halogenated this compound (e.g., at C4 or C6) |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated this compound |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Halide Precursors or Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org To utilize these reactions, the this compound scaffold must first be converted into an aryl halide or triflate derivative, typically through electrophilic halogenation as described previously.

Suzuki Coupling: This reaction pairs the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of various aryl or vinyl substituents.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a highly effective method for installing alkynyl groups onto the indole core.

These cross-coupling reactions provide a modular approach to synthesizing a wide array of complex indole derivatives from a common halogenated intermediate. beilstein-journals.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Halogenated Indole Derivative, Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl- or Vinyl-substituted Indole |

| Sonogashira | Halogenated Indole Derivative, Terminal Alkyne | Pd Catalyst, Cu Co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted Indole |

Intramolecular Cyclization and Annulation Reactions

The aldehyde functionality at the C3 position of this compound is a key handle for constructing fused ring systems through intramolecular cyclization and annulation reactions. These transformations can lead to the formation of novel heterocyclic structures with potential biological activity.

Regioselective Cyclization Strategies

Intramolecular reactions involving the C3-formyl group and a suitably positioned nucleophile can lead to the formation of new rings. For instance, if a side chain containing a nucleophilic group is attached to the indole nitrogen (after Boc deprotection), it can react with the aldehyde to form a cyclic product. The regioselectivity of the cyclization is determined by the length and nature of the tether connecting the nucleophile to the indole core. Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate the intramolecular cyclization of N-substituted indoles. organic-chemistry.org Another approach involves an oxidation-intramolecular cyclization-elimination sequence starting from 2-alkenylanilines to form indole derivatives. mdpi.com Furthermore, visible-light-promoted intramolecular reductive cyclization can be used to synthesize functionalized indolines. scispace.comresearchgate.net

A metal-free, two-step method has been developed for creating indole derivatives from compounds containing an aryl triazole fragment. mdpi.com The process involves the formation of N-aryl ethene-1,1-diamines, which are then cyclized into the desired 1H-indoles using iodine. mdpi.com

Ring Expansion Pathways

The indole ring system can undergo ring expansion reactions to form larger ring systems, such as quinolines. One classic method is the Ciamician-Dennstedt rearrangement, which involves the reaction of an indole with a dihalocarbene. The carbene adds across the C2-C3 double bond of the indole to form a cyclopropane (B1198618) intermediate, which then undergoes rearrangement to yield a quinoline. quimicaorganica.org More modern methods for indole ring expansion have also been developed, sometimes utilizing photochemically generated carbenes. nih.gov Another strategy involves a thiol-mediated three-step cascade that converts indoles into functionalized quinolines through dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

While these reactions are general for indoles, their application to the specifically substituted this compound would require consideration of the electronic and steric effects of the substituents on the reactivity of the indole core.

Application in Total Synthesis of Complex Molecules

Construction of Natural Product Scaffolds

This intermediate is particularly valuable in the synthesis of various alkaloid frameworks, which are a class of naturally occurring compounds with a broad range of physiological activities.

Pyrroloindoline and bisindole alkaloids represent another significant class of natural products. The synthesis of bisindole alkaloids often involves the coupling of two indole (B1671886) units. nih.govmdpi.com The 3-formyl group of 1-Boc-7-benzyloxy-3-formylindole can be readily converted into a nucleophilic or electrophilic partner for such coupling reactions. For instance, reduction of the formyl group to a hydroxymethyl group, followed by conversion to a leaving group, would generate an electrophilic indole species. Alternatively, the formyl group can be used to activate the C2 position for nucleophilic attack by another indole unit. The construction of the pyrroloindoline core often relies on intramolecular cyclization reactions of tryptamine (B22526) derivatives, for which this compound is a suitable precursor.

This compound is an excellent starting material for the synthesis of substituted tryptamines and tetrahydro-β-carbolines, which are key structural motifs in many biologically active compounds. mdpi.comnih.govresearchgate.netnih.gov The synthesis of tryptamine derivatives can be achieved through various methods starting from the 3-formylindole. One common approach is the Henry reaction with nitromethane, followed by reduction of the resulting nitroalkene. Another method involves reductive amination of the aldehyde.

Once the tryptamine side chain is installed, the stage is set for the construction of the tetrahydro-β-carboline ring system via the Pictet-Spengler reaction. rsc.orgorgsyn.orgresearchgate.netnih.gov This acid-catalyzed reaction involves the cyclization of a tryptamine with an aldehyde or ketone. The use of this compound as the initial building block allows for the synthesis of tetrahydro-β-carbolines with a benzyloxy group at a specific position on the indole ring, a valuable feature for structure-activity relationship studies and for the synthesis of specific natural products. The Boc group can be removed at a later stage to yield the free indole nitrogen. researchgate.net

Role as a Precursor for Pharmaceutical Intermediates

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. The ability to synthesize complex, substituted tryptamines and tetrahydro-β-carbolines from this compound makes it a valuable precursor for pharmaceutical intermediates. chemimpex.com These frameworks are known to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes. For example, many tryptamine derivatives are known for their serotonergic activity, while tetrahydro-β-carbolines have shown potential as anticancer, antimicrobial, and antiviral agents. nih.gov The versatility of this compound allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Design and Synthesis of Advanced Agrochemical Intermediates

Similar to its role in pharmaceuticals, the indole scaffold is also important in the development of modern agrochemicals. chemimpex.com The biological activities of indole-derived compounds can be harnessed to create novel herbicides, insecticides, and fungicides. The ability to synthesize a variety of substituted indole derivatives from this compound provides a platform for the discovery of new agrochemical agents with improved efficacy and environmental profiles. For instance, tetrahydro-β-carboline derivatives have been investigated for their potential as inhibitors of plant pathogenic fungi. nih.gov

Utility in the Synthesis of Organic Electronic Materials and Fluorescent Probes

The photophysical properties of the indole ring system make it an attractive component for the design of organic electronic materials and fluorescent probes. chemimpex.com The extended π-system of the indole core can be modified to tune its absorption and emission properties. The 3-formyl group of this compound serves as a convenient point for the attachment of other aromatic systems or fluorescent reporters through reactions like the Wittig or Knoevenagel condensation. This allows for the creation of larger conjugated systems with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors for biological imaging. google.comnih.govgoogle.com

Stereoselective Applications and Chiral Synthesis Mediated by 1 Boc 7 Benzyloxy 3 Formylindole Derivatives

Asymmetric Transformations at the Formyl Carbon

The formyl group at the C3-position of the indole (B1671886) ring is a key functional handle for a variety of chemical transformations. In the context of stereoselective synthesis, this aldehyde moiety can be a prochiral center, allowing for the asymmetric addition of nucleophiles to generate a new stereocenter. While direct asymmetric transformations on the formyl carbon of 1-Boc-7-benzyloxy-3-formylindole are not extensively documented in readily available literature, the principles of such reactions are well-established with similar 3-formylindole structures.

These transformations typically involve the use of chiral catalysts or reagents to control the facial selectivity of the nucleophilic attack on the carbonyl carbon. For instance, asymmetric aldol (B89426) reactions, where the 3-formylindole acts as an electrophile, can be catalyzed by chiral organocatalysts like proline and its derivatives. These catalysts activate the reaction partners and create a chiral environment that directs the formation of one enantiomer of the resulting β-hydroxy carbonyl compound over the other. Similarly, asymmetric allylation and cyanation reactions at the formyl group can be achieved using chiral metal complexes or organocatalysts, leading to the formation of enantioenriched homoallylic alcohols and cyanohydrins, respectively. These products are valuable chiral building blocks for the synthesis of more complex molecules.

The N-Boc and C7-benzyloxy groups in this compound play a crucial role in these potential transformations. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the indole nitrogen, enhancing the stability of the molecule and preventing unwanted side reactions. The benzyloxy group at the C7-position can influence the electronic properties of the indole ring and may exert steric effects that could further enhance the stereoselectivity of reactions at the nearby C3-formyl group.

Chiral Auxiliary Roles in Complex Molecule Construction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. rsc.orgmdpi.com After the desired stereocenter is created, the auxiliary is removed. While there is no direct evidence of this compound itself acting as a chiral auxiliary (as it is not inherently chiral), its derivatives, where a chiral moiety is attached, can fulfill this role effectively.

For example, the formyl group can be reacted with a chiral amine to form a chiral imine. This chiral imine can then undergo diastereoselective reactions, such as additions of nucleophiles or cycloadditions. The stereochemical outcome of these reactions is controlled by the chiral group derived from the amine. Subsequent hydrolysis of the imine moiety would remove the chiral auxiliary and reveal the enantiomerically enriched product.

Another strategy involves the conversion of the formyl group into a more complex chiral side chain. This new, bulkier chiral group, now part of the indole structure, can act as an internal chiral auxiliary, directing the stereoselectivity of reactions at other positions of the indole ring or in subsequent transformations of the molecule. The inherent rigidity of the indole scaffold can effectively transmit the stereochemical information from the auxiliary to the reacting center, leading to high levels of diastereoselectivity. The successful application of such strategies relies on the efficient and clean removal of the auxiliary group to afford the final, enantiomerically pure target molecule. rsc.org

Enantioselective Catalysis in Derivatives

Derivatives of this compound can be designed to function as chiral ligands in enantioselective catalysis. The indole scaffold provides a robust and tunable platform for the construction of such ligands. By chemically modifying the formyl group and potentially other positions of the indole ring, functional groups capable of coordinating to a metal center can be introduced.

For instance, the formyl group can be converted into a chiral amino alcohol or a phosphine (B1218219) moiety. These functionalized indole derivatives can then be used to create chiral metal complexes. When used as catalysts, these complexes can induce high levels of enantioselectivity in a wide range of chemical reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. nih.gov

The development of organocatalysis has also opened new avenues for the use of indole derivatives in enantioselective transformations. nih.gov Chiral molecules derived from this compound, bearing functionalities like thioureas, squaramides, or primary amines, can act as powerful organocatalysts. These catalysts operate through various activation modes, such as iminium ion or enamine formation, to catalyze stereoselective reactions. For example, a derivative of this compound functionalized with a chiral amine could potentially catalyze asymmetric Michael additions or Friedel-Crafts alkylations.

The modular nature of the this compound scaffold allows for systematic modifications to fine-tune the steric and electronic properties of the resulting catalyst. This tunability is critical for optimizing the catalyst's performance for a specific reaction, leading to higher yields and enantioselectivities. The benzyloxy group at the C7-position can play a significant role in creating a specific chiral pocket around the catalytic center, thereby enhancing the stereochemical control of the reaction.

Analytical Methodologies for Elucidating Synthetic Pathways and Product Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of "1-Boc-7-benzyloxy-3-formylindole". Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

¹H-NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound", the expected signals would include:

A singlet for the aldehydic proton (CHO), typically found in the downfield region around δ 9-10 ppm. chemspider.com

A singlet for the proton at the C2 position of the indole (B1671886) ring.

A series of multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the indole ring and the benzyl (B1604629) group.

A singlet for the benzylic protons (-OCH₂Ph).

A characteristic singlet for the nine equivalent protons of the tert-butyl (Boc) group, typically appearing in the upfield region around δ 1.5-1.7 ppm.

¹³C-NMR Spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and information about their functional groups. Key expected resonances for "this compound" would be:

A signal for the aldehydic carbonyl carbon, typically around δ 185 ppm. chemspider.com

A signal for the carbonyl carbon of the Boc protecting group.

Signals for the aromatic carbons of the indole and benzyl rings in the δ 110-140 ppm range.

A signal for the benzylic ether carbon (-OCH₂Ph).

Signals corresponding to the quaternary and methyl carbons of the Boc group.

Complete assignment of all signals can be achieved through two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of "this compound" and for obtaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of approximately 351.4 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass (monoisotopic mass: 351.147058 Da), which confirms the elemental composition. nih.gov

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to exhibit characteristic fragmentation pathways. Key fragmentation would likely involve:

Loss of the tert-butyl group ([M-57]⁺).

Loss of the entire Boc group ([M-101]⁺).

Cleavage of the benzyl group ([M-91]⁺), a common fragmentation for benzyloxy compounds.

Loss of the formyl group ([M-29]⁺).

Analysis of these fragments allows for the confirmation of the different structural motifs within the molecule.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental to the practical synthesis of "this compound", both for tracking the reaction progress and for isolating the pure product.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the consumption of starting materials and the formation of the product. chemspider.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the different components separate based on their polarity. The separated spots can be visualized under UV light, allowing for a qualitative assessment of the reaction's progress.

Column Chromatography is the standard method for the purification of the crude product on a preparative scale. rsc.org The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system optimized by TLC analysis. For instance, a gradient of ethyl acetate in hexane (B92381) is often effective for separating indole derivatives. rsc.org Fractions are collected and analyzed by TLC to pool those containing the pure "this compound".

Spectroscopic Analysis of Reaction Intermediates (e.g., UV, IR)

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying functional groups and analyzing reaction intermediates during the synthesis.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of the functional groups present in the molecule. For "this compound", the IR spectrum would be expected to show strong absorption bands corresponding to:

The formyl C=O stretch, typically around 1650-1680 cm⁻¹.

The Boc carbonyl (carbamate) C=O stretch, around 1700-1750 cm⁻¹.

The C-O stretching of the ether linkage and the ester group.

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The appearance of the formyl C=O band and the disappearance of bands associated with starting materials can be used to monitor the formylation step of the synthesis.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The drive towards environmentally responsible chemical manufacturing is guiding the development of new synthetic methods for indole (B1671886) derivatives. chemistryjournals.net Traditional synthesis often relies on hazardous materials and generates significant waste; for instance, the production of fine chemicals can create 25 to 100 kilograms of waste for every kilogram of product. chemistryjournals.net Green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer reagents and renewable resources, are at the forefront of this evolution. chemistryjournals.net

Future synthetic strategies for 1-Boc-7-benzyloxy-3-formylindole are expected to incorporate several innovative technologies:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved yields and safety. chemistryjournals.net This technology is scalable and has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs). chemistryjournals.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and increase yields, as demonstrated in the iron-catalyzed cyclization for preparing 7-azaindoles. rsc.org

Biocatalysis and Renewable Feedstocks: The use of enzymes and microorganisms for chemical transformations represents a significant step towards sustainability. chemistryjournals.net For example, synthetic biology has enabled the production of the antimalarial drug artemisinin (B1665778) from genetically engineered yeast. chemistryjournals.net Similarly, researchers are exploring modular synthetic routes to indoles from lignin, a major component of biomass, which could provide a sustainable source for the indole scaffold. rsc.org

These approaches promise to make the production of this compound and its derivatives more efficient, cost-effective, and environmentally friendly. chemistryjournals.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of functional groups in this compound—the protected nitrogen, the benzyloxy group, and the reactive formyl group—provides a rich platform for exploring new chemical reactions. Research is focused on discovering novel reactivity patterns and employing advanced catalytic systems to transform this building block into more complex and valuable molecules.

Key areas of exploration include:

Advanced Catalysis: The development of novel catalysts is crucial. For example, functionalized graphitic carbon nitride has been used as a reusable, sustainable catalyst for producing spirocyclic oxindoles in water. rsc.org For the synthesis of indole derivatives, catalytic C–N coupling reactions are being developed to forge connections with anilines and benzylamines. rsc.org

Novel Cycloadditions: (3+2) cycloaddition reactions are a powerful tool in bioorthogonal chemistry and offer diverse mechanistic pathways. nih.gov The formyl group on the indole ring can be converted into a 1,3-dipole, enabling participation in such reactions to create complex heterocyclic systems.

Regioselective Functionalization: Catalysts like Scandium(III) triflate have been shown to effectively catalyze the regioselective Friedel–Crafts alkylation of indoles, allowing for precise addition of substituents at specific positions. rsc.org This level of control is essential for building complex molecular architectures from the this compound scaffold.

These investigations into new reactions and catalysts will expand the synthetic utility of this compound, enabling the creation of previously inaccessible molecular structures.

Diversification of Derivative Libraries for Chemical Biology Applications

This compound serves as an excellent starting point for generating libraries of diverse molecules for screening in chemical biology and drug discovery. The presence of multiple functional groups allows for systematic modification, a key strategy in identifying new biologically active compounds.

The process involves leveraging the core structure to create a wide array of derivatives:

Building Block for Complex Synthesis: The compound is a well-established building block for constructing more intricate molecules. Its functional groups act as handles for adding diversity. For instance, the formyl group can be readily converted to other functionalities, while the Boc-protecting group can be removed to allow for further reactions at the nitrogen atom.

Anticancer Potential: Indole-based compounds have shown promise as anticancer agents. rsc.org Derivatives of this compound could be designed and synthesized to explore this potential further. Studies on related compounds have shown that they can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. A recent study on lignin-derived indoles showed promising early results for anticancer activity against human Hep G2 cells. rsc.org

The systematic diversification of this indole scaffold is a promising strategy for discovering new lead compounds for therapeutic applications.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov Methods based on quantum mechanics can model reaction pathways, transition states, and energy barriers, providing insights that are difficult to obtain through experiments alone. These approaches are particularly well-suited for studying cycloaddition reactions, which often feature well-defined, single-step mechanisms. nih.gov

For a molecule like this compound, computational methods can be applied to:

Predict Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathway. nih.gov This is invaluable for designing new reactions and optimizing existing ones.

Understand Reactivity and Selectivity: Computational analyses such as Distortion/Interaction Analysis (DIA) and Energy Decomposition Analysis (EDA) can reveal the specific forces that control a reaction. For example, these methods have been used to pinpoint steric clashes as the reason for reduced reactivity in certain cycloadditions. nih.gov

Design Novel Reactions: Through computational screening, researchers can evaluate the feasibility of new reactions involving derivatives of this compound before committing to laboratory work. This can accelerate the discovery of novel transformations and applications. nih.gov

The integration of computational chemistry into the study of this compound will undoubtedly lead to a deeper understanding of its chemical behavior and guide the development of new synthetic strategies and functional molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-7-Benzyloxy-3-formylindole, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protection-functionalization sequences. For example:

Indole Protection : Introduce the Boc (tert-butoxycarbonyl) group at the indole nitrogen under basic conditions (e.g., Boc anhydride with DMAP or DCC as catalysts) .

Benzyloxy Introduction : Use benzyl bromide or chloride with a base (e.g., NaH) to functionalize the 7-position hydroxyl group.

Formylation at C3 : Employ Vilsmeier-Haack formylation (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF.

Optimization Tips : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients). Confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Look for characteristic peaks: Boc group (~1.3 ppm, singlet, 9H), benzyloxy aromatic protons (6.8–7.5 ppm), and formyl proton (~10.1 ppm, singlet) .

- FT-IR : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) groups.

- Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization).

- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a versatile intermediate:

- Peptide Mimetics : The formyl group enables Schiff base formation or reductive amination for bioactive molecule synthesis.

- Kinase Inhibitors : The indole scaffold is a common pharmacophore; the Boc group allows selective deprotection for further functionalization .

- Cross-Coupling Substrates : The 3-formyl group can participate in Suzuki-Miyaura or Sonogashira couplings for library diversification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for Boc deprotection in the presence of acid-sensitive functional groups?

- Methodological Answer :

- Issue : Boc removal typically requires strong acids (TFA/HCl), but the benzyloxy group may hydrolyze under prolonged acidic conditions.

- Solutions :

Mild Deprotection : Use catalytic HCl in dioxane or Lewis acids (e.g., ZnBr₂) at 0°C to minimize side reactions .

Alternative Protecting Groups : Replace benzyloxy with SEM (trimethylsilylethoxymethyl) for enhanced acid stability.

Kinetic Monitoring : Use in situ FT-IR or LC-MS to track deprotection progress and terminate reactions before degradation .

Q. What strategies mitigate competing side reactions during formylation at the indole C3 position?

- Methodological Answer :

- Challenge : Over-formylation or oxidation of the indole ring.

- Approaches :

Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate C2, enabling selective formylation at C3 via quenching with DMF .

Protection-Deprotection : Temporarily protect reactive sites (e.g., N-Boc) before formylation.

Solvent Control : Perform reactions in anhydrous DCM or THF to suppress hydrolysis .

Q. How can researchers address discrepancies in NMR data for this compound derivatives across studies?

- Methodological Answer :

- Root Causes : Solvent effects, impurities, or regioisomeric byproducts.

- Resolution Steps :

Standardized Conditions : Acquire NMR in deuterated DMSO-d₆ or CDCl₃ with TMS as an internal standard.

2D NMR : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.

Comparative Analysis : Cross-reference with published spectra of analogous indole derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Hazards : Potential irritant (formyl group) and flammable (benzyloxy group).

- Precautions :

PPE : Wear nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).

Spill Management : Neutralize acids/bases with appropriate buffers and adsorbents (e.g., vermiculite) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Hypothesis Testing : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based) to identify off-target effects.

- Structural-Activity Relationships (SAR) : Use molecular docking to assess binding poses and identify critical substituents.

- Batch Variability : Re-synthesize compounds under controlled conditions to rule out synthetic artifacts .

Q. What statistical methods are appropriate for validating the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.